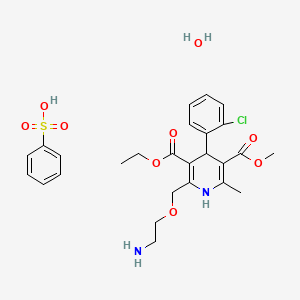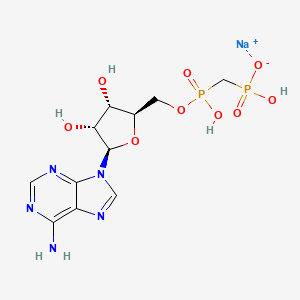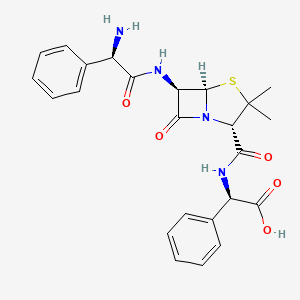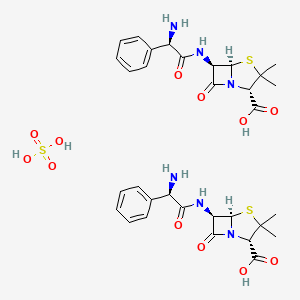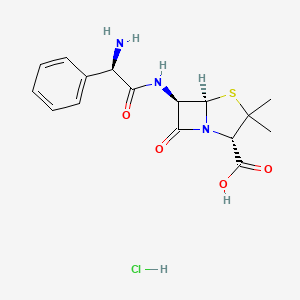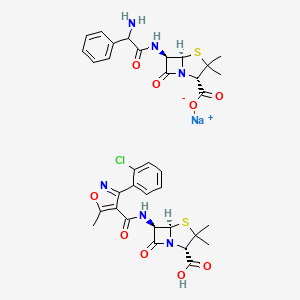![molecular formula C15H12ClNO B605561 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine CAS No. 80306-38-3](/img/structure/B605561.png)
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine is a derivative of oxazine, a heterocyclic organic compound . Oxazines contain one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The derivatives of oxazine, such as the one you mentioned, are also referred to as oxazines .
Synthesis Analysis
The synthesis of oxazine derivatives involves the reaction of phenols, formaldehyde, and primary amines . This reaction, when heated to approximately 200°C, polymerizes to produce polybenzoxazine networks . A specific synthesis method for 7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine was not found in the available resources.Molecular Structure Analysis
Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds . The tolyl group in the compound you mentioned is a functional group related to toluene . It has the general formula CH3C6H4−R .Chemical Reactions Analysis
The fundamental heterocyclic compound 1,4-oxazine has been generated using Flash Vacuum Pyrolysis (FVP) . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines, and their heavier atom analogues to be characterized spectroscopically . It exists in solution entirely as the 4 H-isomer .Applications De Recherche Scientifique
-
Oxadiazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Methods of Application : The current compilation covers the synthesis of all regioisomeric forms taking representative examples .
- Results or Outcomes : These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations. They have medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
-
1,4-Oxazine
- Scientific Field : Organic Chemistry
- Application Summary : The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP. It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically, and is shown to exist in solution entirely as the 4 H -isomer .
- Methods of Application : A sample of 6 (ref. 8) (0.2 g) was volatilised through a 30 × 2.5 cm fused quartz tube heated within a horizontal laboratory tube furnace at 450 °C and maintained at a pressure of 10−2 Torr .
- Results or Outcomes : X-ray structure determination of the N -Boc precursor shows significant deviations from theoretically predicted geometric parameters .
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine | |
CAS RN |
80306-38-3 |
Source


|
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




